molecular formula C23H22FN5O2S B12394669 Mettl3-IN-5

Mettl3-IN-5

Cat. No.: B12394669
M. Wt: 451.5 g/mol
InChI Key: WVVFZBDVXZPQBA-UHFFFAOYSA-N
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Description

Mettl3-IN-5 is a chemical compound known for its inhibitory effects on the methyltransferase-like 3 (METTL3) enzyme. METTL3 is a key component of the N6-methyladenosine (m6A) methyltransferase complex, which plays a crucial role in RNA modification. This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and epigenetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mettl3-IN-5 involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Mettl3-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory effects on METTL3 .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations .

Major Products: The major products formed from the reactions involving this compound are typically derivatives of the original compound with enhanced or modified biological activity. These derivatives are often tested for their efficacy in inhibiting METTL3 and their potential therapeutic applications .

Properties

Molecular Formula

C23H22FN5O2S

Molecular Weight

451.5 g/mol

IUPAC Name

N-[[5-[[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]methyl]-4H-thieno[3,2-b]pyrrol-2-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H22FN5O2S/c24-23-10-22(11-23,12-23)13-25-8-14-5-18-16(27-14)6-15(32-18)9-26-21(31)17-7-20(30)29-4-2-1-3-19(29)28-17/h1-7,25,27H,8-13H2,(H,26,31)

InChI Key

WVVFZBDVXZPQBA-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)F)CNCC3=CC4=C(N3)C=C(S4)CNC(=O)C5=CC(=O)N6C=CC=CC6=N5

Origin of Product

United States

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